Methyl 5-amino-2-methoxy-4-methylbenzoate
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Overview
Description
Methyl 5-amino-2-methoxy-4-methylbenzoate is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a methoxy group, and a methyl ester group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-methoxy-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-amino-2-methoxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct methylation of 5-amino-2-methoxy-4-methylbenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-methoxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-2-methoxy-4-methylbenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-methoxy-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and ester groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
Methyl 5-amino-2-methoxy-4-methylbenzoate can be compared with other similar compounds such as:
Methyl 4-amino-2-methoxybenzoate: Lacks the methyl group on the benzene ring, which can affect its reactivity and biological activity.
Methyl 5-amino-2-methoxybenzoate: Lacks the methyl group on the benzene ring, leading to differences in chemical properties and applications.
Methyl 5-amino-4-methylbenzoate: Lacks the methoxy group, which can influence its solubility and reactivity.
The presence of the methoxy and methyl groups in this compound makes it unique and can enhance its chemical stability and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 5-amino-2-methoxy-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-9(13-2)7(5-8(6)11)10(12)14-3/h4-5H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEJZMJPOJPNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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